![molecular formula C7H7N3 B582593 Pyrrolo[1,2-b]pyridazin-4-ylamine CAS No. 1313738-71-4](/img/structure/B582593.png)

Pyrrolo[1,2-b]pyridazin-4-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

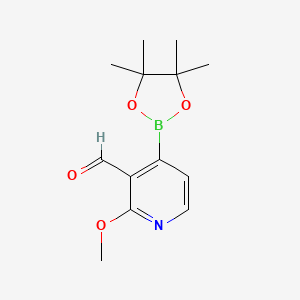

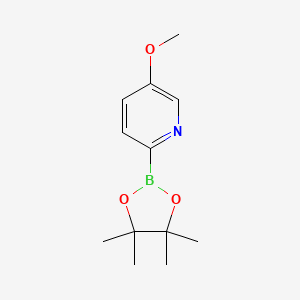

Pyrrolo[1,2-b]pyridazin-4-ylamine is a chemical compound with the CAS Number: 1313738-71-4 and a molecular weight of 133.15 . It has a linear formula of C7H7N3 . It is a black solid .

Synthesis Analysis

New pyrrolo [1,2- b ]pyridazines were synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds were generated in situ by the action of acetic anhydride on 3 (2 H )pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .Molecular Structure Analysis

The structure of the compounds was confirmed by elemental analyses and IR, 1 H-NMR, 13 C-NMR, and X-ray diffraction data . The regioselectivity of cycloaddition was evidenced by NMR spectroscopy and confirmed by X-ray analysis .Chemical Reactions Analysis

The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Physical And Chemical Properties Analysis

Pyrrolo[1,2-b]pyridazin-4-ylamine is a black solid . It should be stored at 0-8 C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Pyrrolo[1,2-b]pyridazin-4-ylamine can be synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .

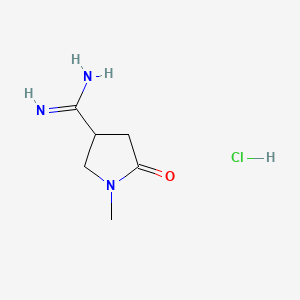

Cytotoxic Evaluation

Newly synthesized compounds of Pyrrolo[1,2-b]pyridazin-4-ylamine have been evaluated for their cytotoxicity on plant cells (Triticum aestivum L.) and crustacean animal cells (Artemia franciscana Kellogg and Daphnia magna Straus) . The results indicated that the tested compounds exhibited low toxicity on the plant cell (IC50 values higher than 200 µM), while on Artemia nauplii no lethality was observed .

Anti-Cancer Properties

Among the newly synthesized compounds under study, halogen-free acid 2a and its pyrrolo[1,2-b]pyridazines 5a, and acid 2c containing a chlorine atom, and corresponding pyrrolo[1,2-b]pyridazines 5c and 5f demonstrated the strongest cytotoxic effects against LoVo tumor colon cells .

COX-2 Inhibition

Pyrrolo[1,2-b]pyridazin-4-ylamine derivatives have been reported to strongly inhibit cyclooxygenase, have better affinity to COX-2 isoenzyme and exert promising anti-oxidant activity . This makes them potential candidates for the development of new, safe, and efficient anti-inflammatory agents .

Anti-Oxidant Activity

All derivatives of Pyrrolo[1,2-b]pyridazin-4-ylamine reduce the increased level of reactive oxygen and nitrogen species and prevent DNA strand breaks caused by oxidative stress .

Interaction with Bovine Serum Albumin (BSA)

Spectroscopic and molecular docking studies demonstrated that new compounds of Pyrrolo[1,2-b]pyridazin-4-ylamine interact with bovine serum albumin (BSA) moderately, forming complexes in a one-to-one ratio, and binding site II (subdomain IIIA) is favorable .

Safety And Hazards

Eigenschaften

IUPAC Name |

pyrrolo[1,2-b]pyridazin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDNUSWOUZKGEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303407 |

Source

|

| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-b]pyridazin-4-ylamine | |

CAS RN |

1313738-71-4 |

Source

|

| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)

![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)